6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole
Overview
Description
6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound known for its significant pharmacological activities. This compound is characterized by the presence of chlorine, fluorine, and hydrazino groups attached to the benzothiazole core, making it a unique and versatile molecule in synthetic and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole typically involves the reaction of 2-aminobenzenethiol with appropriate halogenated reagents under controlled conditions. The process may include steps such as halogenation, nitration, and subsequent reduction to introduce the hydrazino group .
Industrial Production Methods: Industrial production methods for this compound often employ catalytic processes to enhance yield and selectivity. The use of specific catalysts and optimized reaction conditions ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can modify the hydrazino group to form amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways to exert its biological effects .
Comparison with Similar Compounds
- 2-Hydrazinobenzothiazole
- 6-Chloro-2-hydrazino-1,3-benzoxazole
- 4-Chloro-1,2-difluorobenzene
Comparison: Compared to these similar compounds, 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential pharmacological activities. The hydrazino group also contributes to its versatility in chemical reactions and applications .
Properties
IUPAC Name |
(6-chloro-4-fluoro-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCZFNGJNNAPDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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